Trt-D-Dap(Fmoc)-OH
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Overview
Description
Trt-D-Dap(Fmoc)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups, namely trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc), which are used to protect the amino and carboxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-D-Dap(Fmoc)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using trityl and Fmoc groups. This is usually done by reacting diaminopropionic acid with trityl chloride and Fmoc chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring high purity and yield. This might include optimizing reaction conditions, using automated synthesis equipment, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Trt-D-Dap(Fmoc)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Trt and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Trt removal, piperidine for Fmoc removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), DIC (N,N’-diisopropylcarbodiimide).
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
Trt-D-Dap(Fmoc)-OH: is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Drug Development: It can be used to create peptide-based drugs with specific biological activities.
Biological Studies: Used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of Trt-D-Dap(Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Once the desired peptide is synthesized, the protective groups are removed to yield the final product.
Comparison with Similar Compounds
Trt-D-Dap(Fmoc)-OH: can be compared with other protected amino acid derivatives, such as:
Boc-D-Dap(Fmoc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Trt.
Cbz-D-Dap(Fmoc)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Trt.
Uniqueness
The uniqueness of This compound lies in its specific protective groups, which offer distinct advantages in terms of stability and ease of removal during peptide synthesis.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering specific advantages due to its protective groups. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.
Biological Activity
Trt-D-Dap(Fmoc)-OH, a protected derivative of D-diaminopropionic acid, is an important compound in peptide synthesis and has significant implications in drug development and biochemical research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C17H22N2O4
- CAS Number: 1263047-04-6
The synthesis of this compound involves protecting the amino groups of D-diaminopropionic acid using trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) groups. The general synthetic route includes the following steps:
- Protection of Amino Groups: Reaction of D-diaminopropionic acid with trityl chloride and Fmoc chloride in the presence of a base (e.g., triethylamine).
- Purification: The product is purified using column chromatography to isolate the desired compound.
Biological Activity
This compound serves as a building block in peptide synthesis, which is essential for developing peptide-based drugs with specific biological activities. Its biological activity can be categorized into several key areas:
- Peptide Synthesis: Used extensively as a protected amino acid derivative in the formation of peptides and proteins.
- Drug Development: Facilitates the creation of peptides that can interact with biological targets, potentially leading to therapeutic agents.
- Biochemical Studies: Utilized in studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
The mechanism of action for this compound primarily revolves around its role in peptide synthesis. The protective groups (Trt and Fmoc) prevent unwanted side reactions during synthesis, allowing for selective formation of peptide bonds. After synthesis, these protective groups can be removed under acidic or basic conditions to yield the final peptide product.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other protected amino acid derivatives:
Compound | Protective Group | Stability | Ease of Deprotection |
---|---|---|---|
This compound | Trt/Fmoc | High | Moderate |
Boc-D-Dap(Fmoc)-OH | Boc | Moderate | Easy |
Cbz-D-Dap(Fmoc)-OH | Cbz | Moderate | Difficult |
This compound offers distinct advantages in terms of stability and ease of removal during peptide synthesis compared to other derivatives.
Case Studies and Research Findings
-
Peptide Synthesis Efficiency:
A study demonstrated that using this compound in peptide synthesis resulted in high yields (up to 99%) when combined with other amino acids under optimized conditions . -
Biological Activity Assessment:
Research indicated that peptides synthesized with this compound exhibited specific biological activities against various targets, including antimicrobial properties against Gram-negative bacteria . -
Epimerization Studies:
Investigations into epimerization during peptide synthesis revealed that glycol-amino acids like Fmoc-Ser(R)-OH showed increased epimerization rates, which could affect the biological activity of synthesized peptides .
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UUWRZZSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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